

L-Allooctopine: Application Notes and Protocols for Laboratory Use

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Allooctopine, a naturally occurring opine, is a competitive inhibitor of D-octopine dehydrogenase. This document provides detailed application notes and experimental protocols for the laboratory use of **L-Allooctopine**, focusing on its enzymatic inhibition properties and its potential role in plant tissue culture. Commercial sources for **L-Allooctopine** are readily available for research purposes.

Commercial Suppliers

L-Allooctopine is available from several commercial suppliers for laboratory use. Researchers can obtain this compound from the following vendors:



Supplier	CAS Number	Molecular Formula	Molecular Weight	Notes
Santa Cruz Biotechnology	63358-47-4	C9H18N4O4	246.46	For Research Use Only.[1]
Parchem	63358-47-4	C9H18N4O4	246.26	Specialty Chemical.[2]
MedChemExpres s	63358-47-4	C9H18N4O4	246.46	Competitive inhibitor of D-octopine.[3]
CymitQuimica	63358-47-4	C9H18N4O4	246.46	Hygroscopic. Inhibits callus proliferation in apple.[4]

Application 1: Competitive Inhibition of Octopine Dehydrogenase

L-Allooctopine functions as a competitive inhibitor of D-octopine dehydrogenase (ODH), an enzyme found in some marine invertebrates and crown gall tumors of plants.[3][4] This inhibitory activity can be leveraged to study the kinetics and mechanism of ODH and to investigate its physiological roles.

Experimental Protocol: Octopine Dehydrogenase Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for ODH.[5]

Objective: To determine the inhibitory effect of **L-Allooctopine** on the activity of octopine dehydrogenase by monitoring the oxidation of NADH.

Materials:

L-Allooctopine



- Octopine Dehydrogenase (ODH) enzyme solution (e.g., from Pecten maximus)
- D-Octopine (substrate)
- β-Nicotinamide adenine dinucleotide, reduced form (NADH)
- Sodium phosphate buffer (150 mM, pH 7.0)
- Spectrophotometer capable of measuring absorbance at 340 nm
- Cuvettes

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of L-Allooctopine in deionized water. The concentration should be determined based on the expected inhibitory potency.
 - Prepare a stock solution of D-Octopine in sodium phosphate buffer.
 - Prepare a fresh solution of NADH in cold sodium phosphate buffer.
 - Dilute the ODH enzyme solution in cold sodium phosphate buffer to a suitable concentration (e.g., 0.25 - 0.50 units/ml).[5]
- Assay Setup:
 - Set up a series of reactions in cuvettes, each with a final volume of 1.0 mL.
 - Each reaction should contain:
 - Sodium phosphate buffer (to final volume)
 - D-Octopine (at a concentration around its Km value)
 - NADH (to a final concentration of ~0.15 mM)
 - Varying concentrations of L-Allooctopine.

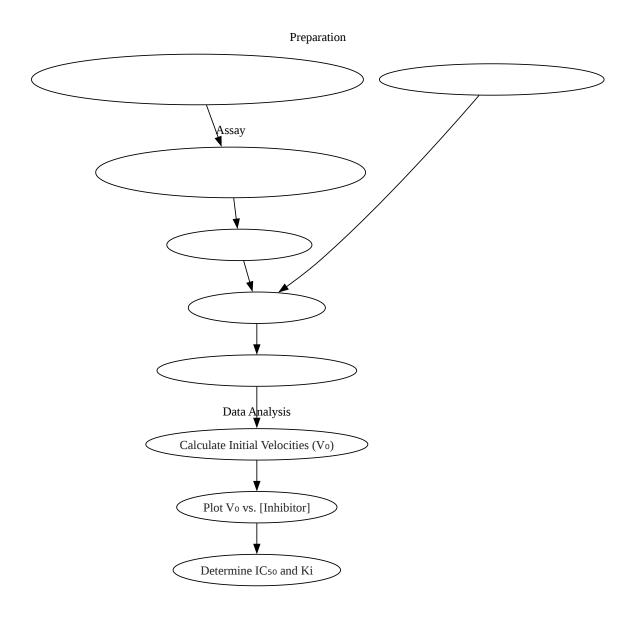


- A control reaction with no **L-Allooctopine**.
- Kinetic Measurement:
 - Equilibrate the cuvettes to 25°C.
 - Initiate the reaction by adding the ODH enzyme solution.
 - Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). The decrease in absorbance corresponds to the oxidation of NADH.
- Data Analysis:
 - Calculate the initial reaction velocity (V₀) for each L-Allooctopine concentration from the linear portion of the absorbance vs. time plot.
 - Plot V₀ against the **L-Allooctopine** concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
 - To determine the inhibition constant (Ki), perform the assay at multiple substrate (D-Octopine) concentrations and create a Lineweaver-Burk or Dixon plot.

Expected Results: As a competitive inhibitor, **L-Allooctopine** is expected to increase the apparent Km of octopine dehydrogenase for its substrate without affecting the Vmax.

Experimental Workflow: ODH Inhibition Assay```dot





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Caption: Workflow for assessing the impact of **L-Allooctopine** on apple callus proliferation.

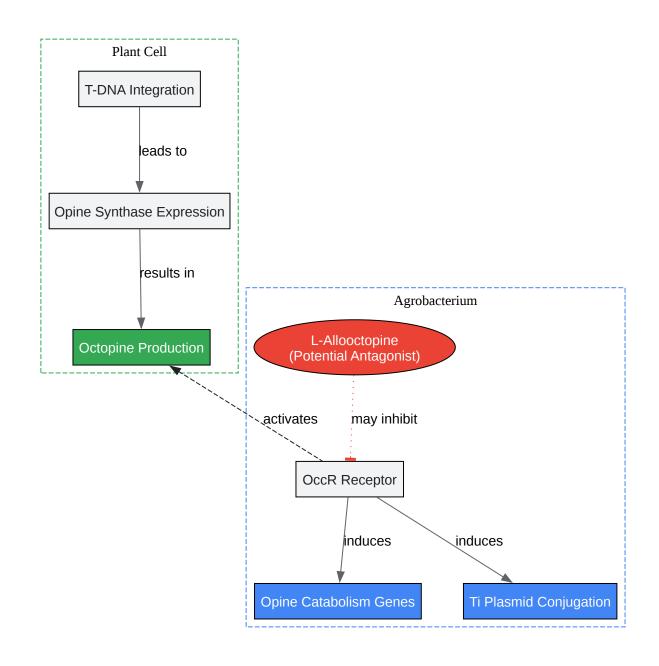




Signaling Pathway Context: Opine-Mediated Signaling in Agrobacterium-Plant Interactions

While the direct signaling pathways of **L-Allooctopine** in plant cells are not well-elucidated, its structural similarity to octopine places it in the context of opine-mediated signaling, particularly in the interaction between Agrobacterium tumefaciens and host plants. Opines, produced by transformed plant cells, can act as signaling molecules that are recognized by the bacteria, leading to the activation of genes for opine catabolism and Ti plasmid conjugation. [2]This creates a feedback loop that benefits the bacterial population. The introduction of **L-Allooctopine** could potentially interfere with this signaling process.





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Caption: Putative role of **L-Allooctopine** in the context of opine signaling between plants and Agrobacterium.

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